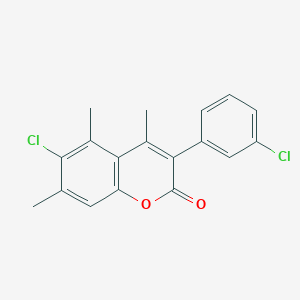
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one
Overview
Description
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one, also known as Clotrimazole, is an antifungal medication used to treat various fungal infections. It belongs to the class of imidazole derivatives and is commonly used in topical formulations. The compound has a molecular weight of 344.8 g/mol and a melting point of 147-149°C.
Mechanism of Action
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and ultimately results in fungal cell death. 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one also inhibits the activity of cytochrome P450 enzymes, which are involved in the synthesis of ergosterol.
Biochemical and Physiological Effects:
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one has been shown to have minimal systemic absorption and is primarily used in topical formulations. It has a low toxicity profile and is generally well-tolerated. However, some individuals may experience skin irritation or allergic reactions.
Advantages and Limitations for Lab Experiments
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one is a commonly used antifungal agent in laboratory experiments due to its broad-spectrum activity and low toxicity. It can be used in both in vitro and in vivo studies. However, 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one has limited solubility in water and may require the use of organic solvents in some experiments.
Future Directions
There are several potential future directions for the study of 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one. One area of interest is the development of new formulations for the treatment of fungal infections. This could involve the use of novel drug delivery systems or the combination of 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one with other antifungal agents to increase efficacy. Additionally, further studies could be conducted to investigate the potential anticancer activity of 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one and its mechanism of action in cancer cells. Finally, there is a need for more research on the safety and toxicity of 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one, particularly in long-term use and in vulnerable populations.
Conclusion:
In conclusion, 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one is a widely used antifungal medication with a well-established mechanism of action. It has been extensively studied for its antifungal activity and has shown potential for use in the treatment of cancer. 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one has a low toxicity profile and is generally well-tolerated. However, there is a need for further research on its safety and efficacy, as well as the development of new formulations and potential new applications.
Scientific Research Applications
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one has been extensively studied for its antifungal activity. It is used in the treatment of various fungal infections such as ringworm, athlete's foot, and jock itch. 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one is also used in the treatment of oral thrush and vaginal yeast infections. Additionally, 6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one has been studied for its potential anticancer activity. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
6-chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O2/c1-9-7-14-15(11(3)17(9)20)10(2)16(18(21)22-14)12-5-4-6-13(19)8-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQCDUOXNWPDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C3=CC(=CC=C3)Cl)C)C(=C1Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(3-chlorophenyl)-4,5,7-trimethylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



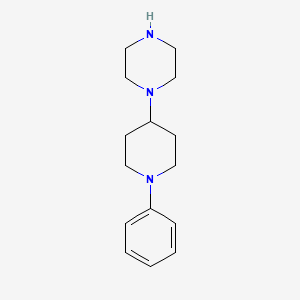

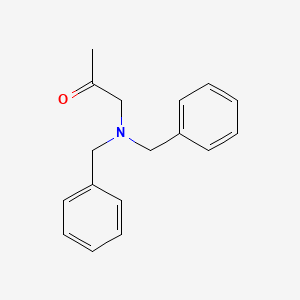
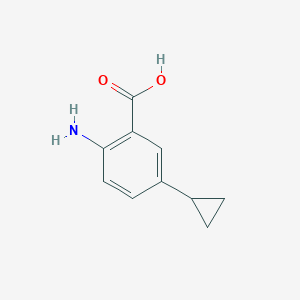

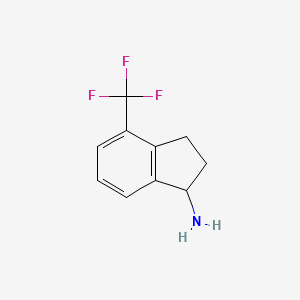
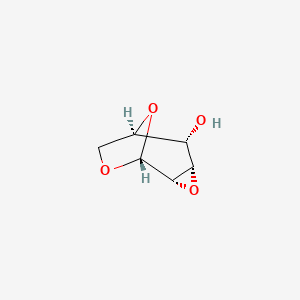
![6-iodo-3-nitro-Imidazo[1,2-a]pyridine](/img/structure/B3042983.png)

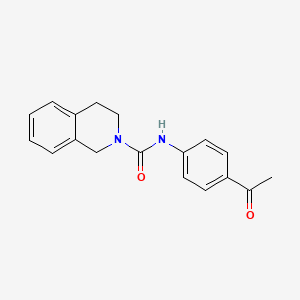



![2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid](/img/structure/B3042994.png)